![molecular formula C20H22FNO3 B6561621 2-(2-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide CAS No. 1091042-60-2](/img/structure/B6561621.png)
2-(2-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide
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Overview
Description
2-(2-Fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide (2-FPOM) is a synthetic compound that has been used in a variety of scientific research applications due to its unique properties. 2-FPOM is a small molecule that is structurally similar to other compounds, making it a useful tool for studying the effects of chemistry on biological systems.
Scientific Research Applications
2-(2-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide has been used in a variety of scientific research applications due to its unique properties. It has been used as a model compound for studying the effects of chemistry on biological systems, as well as for studying the effects of small molecules on enzyme activity. Additionally, it has been used in drug discovery and development, as well as in the study of the pharmacokinetics and pharmacodynamics of drugs.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide is not fully understood, but it is thought that the compound binds to and inhibits the activity of enzymes involved in the metabolism of drugs. Additionally, it is thought to interact with other proteins and receptors in the body, leading to a variety of physiological effects.
Biochemical and Physiological Effects
2-(2-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to interact with other proteins and receptors in the body. Additionally, it has been found to modulate the activity of certain hormones, such as insulin and glucagon, and to alter the expression of certain genes.
Advantages and Limitations for Lab Experiments
The use of 2-(2-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide in laboratory experiments has several advantages. It is a small molecule, making it easy to handle and store. Additionally, it is structurally similar to other compounds, making it a useful tool for studying the effects of chemistry on biological systems. However, the use of 2-(2-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide in laboratory experiments also has several limitations. It is not water soluble, making it difficult to use in aqueous systems. Additionally, it can be toxic at high concentrations, making it important to use appropriate safety precautions when working with the compound.
Future Directions
There are a variety of potential future directions for the use of 2-(2-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide. It could be used in the development of new drugs, as well as in the study of the pharmacokinetics and pharmacodynamics of existing drugs. Additionally, it could be used to study the effects of small molecules on enzyme activity and to study the effects of chemistry on biological systems. Finally, it could be used in the study of the effects of hormones and gene expression on biological systems.
Synthesis Methods
2-(2-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide is synthesized from the reaction of 2-fluorophenol and 4-phenyloxan-4-ylmethyl acetate in the presence of a base catalyst. The reaction is conducted in a polar solvent, such as ethanol or acetonitrile, and the reaction is typically complete within two hours. The yield of the reaction is typically good, with a yield of up to 95%.
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c21-17-8-4-5-9-18(17)25-14-19(23)22-15-20(10-12-24-13-11-20)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDCRNWSOQFRNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)COC2=CC=CC=C2F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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